Carboxylic Acid pKa: 1.9 Log Unit Difference vs. 2-Amino-4-methoxybenzoic Acid Alters Ionization and Reactivity
The target compound exhibits a predicted pKa of 3.34±0.25 , indicating significantly stronger acidity compared to the structurally related analog 2-amino-4-methoxybenzoic acid (CAS 4294-95-5), which has a predicted pKa of 5.21±0.10 . This ~1.9 log unit difference corresponds to a >70-fold variation in the ratio of ionized to unionized species at physiological pH 7.4, directly influencing aqueous solubility, membrane permeability, and nucleophilic reactivity of the amino group [1]. The enhanced acidity of the target compound arises from the electron-withdrawing effect of the 2-methyl group in conjunction with the 4-methoxy substitution pattern, a unique combination not present in the comparator.
| Evidence Dimension | Carboxylic acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa 3.34±0.25 (predicted) |
| Comparator Or Baseline | 2-Amino-4-methoxybenzoic acid (CAS 4294-95-5): pKa 5.21±0.10 (predicted) |
| Quantified Difference | ΔpKa = 1.87 log units (target ~70× more acidic than comparator at pH 7.4) |
| Conditions | Predicted values from ChemicalBook database; consistent with computational estimation methods |
Why This Matters
This pKa difference directly informs selection for reactions requiring specific protonation states (e.g., amide coupling at controlled pH) and impacts the compound's behavior in biological assays where ionization affects cellular uptake.
- [1] Numerade. (2021). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from https://www.numerade.com View Source
